N-(4-ethoxyphenyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its potent and selective blocking action on the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-ethoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)morpholine-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)morpholine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in cardiac cells where it blocks the IKr current.
Medicine: Investigated for its potential therapeutic applications, including its role as an antiarrhythmic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The primary mechanism of action of N-(4-ethoxyphenyl)morpholine-4-sulfonamide involves its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This action helps regulate the cardiac action potential and can prevent arrhythmias. The compound targets specific potassium channels, thereby modulating their activity and stabilizing the cardiac rhythm.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives, such as:
E-4031: Another potent IKr blocker with similar applications in cardiac research.
Sotalol: A beta-blocker with additional IKr blocking properties.
Dofetilide: A selective IKr blocker used clinically as an antiarrhythmic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable tool in both research and therapeutic contexts .
Biological Activity
N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of sulfonamides, including this compound, typically involves the reaction of morpholine derivatives with sulfonyl chlorides or sulfonic acids. The general synthetic route includes:
- Formation of Morpholine Derivative : Morpholine is reacted with a suitable ethoxy-substituted aromatic compound.
- Sulfonamide Formation : The resulting intermediate is treated with a sulfonyl chloride under basic conditions to yield the final sulfonamide product.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in purinergic signaling and are implicated in various pathological conditions such as thrombosis, diabetes, and cancer.
- IC50 Values : In vitro assays revealed that related compounds exhibit IC50 values ranging from sub-micromolar to micromolar concentrations against h-NTPDases. For instance, a derivative showed an IC50 value of 0.27 ± 0.08 μM against h-NTPDase2, indicating potent inhibitory activity .
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines.
- Case Study : A related compound was tested against the MCF-7 breast cancer cell line using the MTT assay, yielding an IC50 value of 4.25 µM, which was more effective than the standard drug 4-hydroxytamoxifen (IC50: 8.22 µM). Molecular docking studies suggested strong binding interactions with estrogen receptor alpha (ERα), enhancing its anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting h-NTPDases, the compound may alter purinergic signaling pathways, impacting cellular proliferation and apoptosis in cancer cells.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins, which may lead to alterations in cellular signaling pathways associated with cancer progression.
Data Summary
The following table summarizes key biological activities and corresponding IC50 values for this compound and its derivatives:
Properties
IUPAC Name |
N-(4-ethoxyphenyl)morpholine-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLHIPLOGGCGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.